molecular formula C20H15BrClN3OS2 B12157125 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B12157125
M. Wt: 492.8 g/mol
InChI Key: BXKZLBWDTJECLH-UHFFFAOYSA-N
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Description

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting thiosemicarbazide with α-haloketones under basic conditions.

    Introduction of Bromobenzyl and Chlorobenzyl Groups: The bromobenzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-Bromobenzyl bromide
  • N-{2-[(4-bromobenzyl)oxy]-5-chlorobenzyl}-N-(2-methylphenyl)amine

Uniqueness

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one is unique due to its specific combination of bromobenzyl and chlorobenzyl groups attached to the thiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15BrClN3OS2

Molecular Weight

492.8 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-3-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15BrClN3OS2/c21-14-5-1-13(2-6-14)10-17-18(26)25(19(23)28-17)20-24-11-16(27-20)9-12-3-7-15(22)8-4-12/h1-8,11,17,23H,9-10H2

InChI Key

BXKZLBWDTJECLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=N)S2)C3=NC=C(S3)CC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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